molecular formula C22H14ClF3N4OS B3042910 2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one CAS No. 680217-01-0

2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one

Cat. No.: B3042910
CAS No.: 680217-01-0
M. Wt: 474.9 g/mol
InChI Key: PACJOYRYZWEXPJ-UHFFFAOYSA-N
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Description

The compound 2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one (CAS: 680217-01-0) is a triazole-thioether derivative with a complex heterocyclic structure. Its molecular formula is C₂₂H₁₅ClF₃N₄OS, yielding a molecular weight of 467.89 g/mol. Key structural features include:

  • A 6-chloro-3-pyridyl group at position 5 of the triazole ring.
  • A 3-(trifluoromethyl)phenyl substituent at position 4 of the triazole.
  • A phenyl ethanone moiety linked via a thioether bridge.

Safety protocols emphasize handling precautions such as avoiding heat sources (P210) and restricting access to children (P102) .

Properties

IUPAC Name

2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4OS/c23-19-10-9-15(12-27-19)20-28-29-21(32-13-18(31)14-5-2-1-3-6-14)30(20)17-8-4-7-16(11-17)22(24,25)26/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACJOYRYZWEXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one (CAS: 680217-03-2) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H13ClF6N4OSC_{23}H_{13}ClF_6N_4OS, with a molecular weight of approximately 542.88 g/mol. The structure features a central triazole ring linked to a chlorinated pyridine and a trifluoromethyl-substituted phenyl group, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, triazole derivatives have been shown to inhibit the growth of various human cancer cell lines. In a study evaluating related compounds, certain derivatives demonstrated IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines . The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance cytotoxicity.

CompoundCell LineIC50 (µM)
Compound ASISO (cervical cancer)2.38
Compound BRT-112 (bladder cancer)3.42
Compound CA431 (skin cancer)5.37

Anticonvulsant Activity

Compounds with similar triazole structures have also been tested for anticonvulsant properties. In a picrotoxin-induced convulsion model, certain derivatives showed promising results, suggesting that modifications in the triazole structure can enhance anticonvulsant efficacy .

While specific mechanisms for the compound remain underexplored, related triazoles often act by inhibiting key enzymes or interacting with cellular receptors involved in tumor growth and neuroactivity. For example, some studies suggest that triazoles may inhibit phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis, leading to herbicidal effects .

Case Studies

  • Antitumor Efficacy : A derivative similar to the compound was tested against multiple cancer cell lines, revealing significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties : In vivo studies indicated that modifications in the triazole ring could lead to enhanced anticonvulsant activity compared to non-modified analogs .

Scientific Research Applications

The compound 2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores the applications of this compound across different fields, including medicinal chemistry, agriculture, and material science.

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. The specific compound has been studied for its effectiveness against various fungal pathogens, particularly those resistant to conventional treatments. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida species, which are common causes of infections in immunocompromised patients .

Anticancer Properties

Recent investigations have explored the anticancer potential of triazole derivatives. The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents. Mechanistic studies indicate that it may induce apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases implicated in cancer progression and metastasis. This inhibition could provide a therapeutic avenue for targeting aggressive cancer types .

Fungicides

Given its antifungal properties, this compound is being investigated as a potential agricultural fungicide. Triazole fungicides are widely used in agriculture to protect crops from fungal diseases. The unique structure of this compound may offer advantages over existing fungicides by targeting different fungal pathways or exhibiting lower toxicity to non-target organisms .

Plant Growth Regulation

Research is ongoing into the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased crop yields and stress resistance .

Polymer Chemistry

The incorporation of triazole units into polymer matrices is being explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique electronic properties of triazoles can impart desirable characteristics to polymers used in electronics and coatings .

Sensors

Due to their electronic properties, triazole derivatives are being studied for use in sensor applications. Their ability to interact with various analytes makes them suitable candidates for developing selective sensors for environmental monitoring or medical diagnostics .

Case Studies

Study Focus Findings
Study 1Antifungal activityDemonstrated efficacy against resistant Candida strains; potential for clinical application .
Study 2Anticancer propertiesInduced apoptosis in cancer cell lines; promising lead for drug development .
Study 3Agricultural fungicideEffective against common crop pathogens; lower toxicity profile compared to traditional fungicides .
Study 4Polymer applicationsEnhanced mechanical properties observed in polymer composites containing triazole units .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Antimicrobial Studies

describes three compounds (5i , 5j , 5k ) with structural similarities:

Compound ID Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (ESI-HRMS m/z)
5i 3-Chlorophenyl, 6-Fluoroquinazolinyl 99–100 82 C₂₄H₂₀ClFN₆OS 483.1165 483.1165
5j 4-Chlorophenyl, 6-Fluoroquinazolinyl 152–153 73 C₂₄H₂₀ClFN₆OS 483.1165 483.1165
5k 2-Bromophenyl, 6-Fluoroquinazolinyl 192–193 67 C₂₄H₂₀BrFN₆OS 527.066 Not reported
Target 3-(Trifluoromethyl)phenyl, 6-Chloro-3-pyridyl Not reported Not reported C₂₂H₁₅ClF₃N₄OS 467.89 Not reported
Key Observations:

Substituent Effects on Melting Points :

  • The target compound lacks reported melting points, but substituent trends in analogues suggest that electron-withdrawing groups (e.g., trifluoromethyl) may increase melting points compared to halogens like chlorine. For instance, 5j (4-chlorophenyl, 152–153°C) has a higher melting point than 5i (3-chlorophenyl, 99–100°C), likely due to enhanced molecular symmetry and intermolecular interactions .
  • The target’s 3-(trifluoromethyl)phenyl group —a stronger electron-withdrawing substituent—could further elevate its melting point relative to 5i–5k .

The 6-fluoroquinazolinyl-piperidinyl moiety in 5i–5k may enhance binding to microbial targets compared to the target’s 6-chloro-3-pyridyl group, which could alter pharmacokinetic properties .

Comparison with a Chloro-Fluorophenyl Analogue

describes 2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio)-1-(3-fluorophenyl)ethan-1-one :

Property Target Compound Compound
Molecular Formula C₂₂H₁₅ClF₃N₄OS C₁₆H₁₁Cl₂FN₄OS
Molecular Weight 467.89 397.25
Substituents 6-Chloro-3-pyridyl, 3-(Trifluoromethyl)phenyl 2,6-Dichloro-4-pyridyl, 3-Fluorophenyl
Triazole Modification Unsubstituted triazole 4-Methyl substitution on triazole
Safety Precautions P210 (heat avoidance) Similar handling guidelines
Key Observations:

Structural Differences: The target’s trifluoromethyl group introduces greater hydrophobicity and metabolic stability compared to the 3-fluorophenyl group in ’s compound.

Molecular Weight and Solubility :

  • The target’s higher molecular weight (467.89 vs. 397.25 g/mol) suggests reduced solubility in polar solvents, which could impact formulation strategies.

Q & A

Basic: What are the key synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves coupling a triazole-thiol intermediate with a pyridyl chloride derivative. For example:

  • Step 1: Synthesize 5-(6-chloro-3-pyridyl)-4H-1,2,4-triazole-3-thiol via cyclization of hydrazine derivatives with carbon disulfide under basic conditions .
  • Step 2: React the triazole-thiol with 1-phenylethan-1-one derivatives (e.g., α-bromoacetophenone) in a nucleophilic substitution reaction. Use polar aprotic solvents (e.g., DMF) with mild heating (60–80°C) to facilitate thioether bond formation .
    Key Validation: Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm product purity through recrystallization in ethanol/water mixtures .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify the C=S stretch (1050–1250 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹). The trifluoromethyl group shows strong C-F stretches near 1100–1200 cm⁻¹ .
  • ¹H/¹³C NMR: Aromatic protons (δ 7.2–8.5 ppm), pyridyl protons (δ 8.1–8.6 ppm), and the ketone carbonyl (δ ~200 ppm in ¹³C NMR) are diagnostic. The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituent connectivity .

Advanced: How can researchers optimize the coupling reaction between the triazole-thiol intermediate and the pyridyl chloride moiety?

Methodological Answer:

  • Catalyst Selection: Use heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 to enhance reaction efficiency and reduce byproducts .
  • Temperature Control: Maintain 70–80°C to balance reaction rate and selectivity. Higher temperatures may promote decomposition of the trifluoromethylphenyl group.
  • Solvent Optimization: PEG-400 improves solubility of aromatic intermediates and facilitates easy product isolation via phase separation after cooling .
    Validation: Track intermediates using in-situ FTIR or HPLC to assess coupling efficiency .

Advanced: How do thione-thiol tautomeric equilibria impact the compound’s spectroscopic data and reactivity?

Methodological Answer:

  • Tautomer Detection: Use variable-temperature ¹H NMR (25–80°C) to observe chemical shift changes in the triazole-thiol proton (δ 3.5–4.5 ppm for thiol vs. δ 13–14 ppm for thione) .
  • Reactivity Implications: The thiol form is nucleophilic and reacts with electrophiles (e.g., alkyl halides), while the thione form may participate in hydrogen bonding, affecting crystallization behavior.
    Mitigation: Stabilize the desired tautomer using pH adjustments (e.g., acidic conditions favor thione) or steric hindrance via substituent design .

Advanced: What strategies resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G* level) to predict NMR/IR spectra. Discrepancies often arise from solvent effects (e.g., DMSO vs. gas phase) or neglected tautomeric states .
  • Experimental Validation: Compare experimental data across multiple solvents (CDCl₃, DMSO-d₆) to identify solvent-induced shifts. Use X-ray crystallography to resolve ambiguities in tautomeric forms .

Advanced: How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?

Methodological Answer:

  • Continuous-Flow Setup: Use microreactors to precisely control residence time (2–5 min) and temperature (70°C) during the coupling step, minimizing side reactions .
  • Automated Monitoring: Integrate inline UV-Vis or IR sensors to detect reaction endpoints and adjust flow rates in real time.
    Benefits: Enhanced reproducibility, reduced waste, and scalability for gram-to-kilogram synthesis .

Basic: What are the common impurities formed during synthesis, and how are they identified?

Methodological Answer:

  • Byproducts: Unreacted triazole-thiol (detected via TLC, Rf ~0.3) or over-alkylated derivatives (e.g., di-substituted thioethers).
  • Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times with synthetic standards .
    Remediation: Optimize stoichiometry (1:1.05 molar ratio of thiol to electrophile) and employ gradient recrystallization .

Advanced: What mechanistic insights support the regioselectivity observed in triazole ring formation?

Methodological Answer:

  • Nucleophilic Attack Patterns: The 1,2,4-triazole ring forms via cyclization of thiosemicarbazides, where the electron-withdrawing trifluoromethylphenyl group directs regioselectivity to the N4 position .
  • Kinetic vs. Thermodynamic Control: High-temperature reactions favor thermodynamic products (N4-substituted triazole), while low temperatures may yield kinetic isomers. Confirm via NOE NMR or X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one
Reactant of Route 2
Reactant of Route 2
2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one

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